N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that features a combination of naphthalene, triazolopyridazine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the triazolopyridazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic systems.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE: shares structural similarities with other sulfonamide derivatives and triazolopyridazine compounds.
Uniqueness
Structural Features: The combination of naphthalene, triazolopyridazine, and benzenesulfonamide moieties is unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O2S2 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N5O2S2/c30-33(31,20-10-2-1-3-11-20)25-16-15-23-27-26-22-13-14-24(28-29(22)23)32-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-14,25H,15-17H2 |
InChI Key |
WCVCSDKIKKHEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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